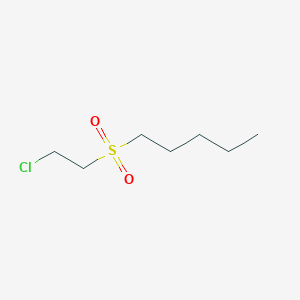![molecular formula C12H14N4O3 B2375030 3-[(4-Nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine CAS No. 1429419-13-5](/img/structure/B2375030.png)
3-[(4-Nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine is a chemical compound that has been widely researched due to its potential applications in the field of medicine. Also known as NPP, this compound has been shown to possess various biochemical and physiological effects that make it an interesting candidate for further investigation.
Aplicaciones Científicas De Investigación
Heteroatom Influence in Pyridine-Based Nitronyl Nitroxide Biradicals
A study by Rajadurai et al. (2003) focused on novel pyridine-based nitronyl nitroxide biradicals and monoradicals, investigating their properties using ESR and UV-vis spectroscopy. This research is relevant for understanding the molecular ground state and intramolecular exchange coupling of similar compounds, including 3-[(4-Nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine. The findings may have implications in the development of new materials with specific magnetic and optical properties (Rajadurai, Ivanova, Enkelmann, & Baumgarten, 2003).
Redox-Denitration Reactions of Aromatic Nitro Compounds
The study by Rees and Tsoi (2000) explored redox-denitration reactions of aromatic nitro compounds, including derivatives similar to this compound. This research is significant for understanding the transformation pathways of nitro compounds in chemical reactions, which can be critical for synthesizing new compounds with potential applications in various industries (Rees & Tsoi, 2000).
Energetic Material Synthesis
Ma et al. (2018) synthesized and studied a pyridine-based energetic material, which shares structural similarities with this compound. The study focused on its synthesis, thermal behavior, and detonation properties, highlighting the potential application of similar compounds in the field of energetic materials (Ma, Pan, Jiang, Liu, & Yao, 2018).
Synthesis and DNA Cleavage Studies
Babu et al. (2017) synthesized and characterized pyridine-based ligands and their metal complexes, examining their potential in DNA cleavage. This research could be relevant for similar pyridine derivatives, like this compound, in biomedical applications, especially in understanding interactions with biological molecules (Babu, Rao, Krishna, Mustafa, & Rao, 2017).
Corrosion Inhibition Studies
Dohare et al. (2018) investigated pyrazolo-pyridine derivatives as corrosion inhibitors. Given the structural similarity, this compound could potentially have applications in corrosion inhibition, especially in industrial settings (Dohare, Quraishi, Verma, Lgaz, Salghi, & Ebenso, 2018).
Propiedades
IUPAC Name |
3-[(4-nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-9(2)15-7-11(16(17)18)12(14-15)19-8-10-4-3-5-13-6-10/h3-7,9H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYOMMUAAUQNNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)OCC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2374954.png)






![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2374968.png)

![(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B2374970.png)